molecular formula C8H8F3IN2O2 B2634420 Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate CAS No. 1946818-42-3

Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate

Cat. No.: B2634420
CAS No.: 1946818-42-3
M. Wt: 348.064
InChI Key: XTXZGLBBIIYJEO-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at the 3-position, a trifluoropropyl group at the 1-position, and a carboxylate ester group at the 4-position. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the iodine atom: The iodination of the pyrazole ring can be carried out using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).

    Attachment of the trifluoropropyl group: This step involves the alkylation of the pyrazole ring with a trifluoropropyl halide, typically under basic conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized to form corresponding N-oxides or reduced to remove the iodine atom.

    Coupling reactions: The compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form carbon-carbon bonds with aryl or alkynyl groups.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.

    Biology: The compound can be used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to Methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate include:

    Methyl 3-iodo-1-methylpyrazole-4-carboxylate: Lacks the trifluoropropyl group, which may affect its lipophilicity and biological activity.

    Methyl 3-chloro-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate: Contains a chlorine atom instead of iodine, which can influence its reactivity and binding interactions.

    Methyl 3-iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate: Has a shorter trifluoroalkyl chain, potentially affecting its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3IN2O2/c1-16-7(15)5-4-14(13-6(5)12)3-2-8(9,10)11/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXZGLBBIIYJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1I)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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